molecular formula C21H22N2O5 B14921711 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

Cat. No.: B14921711
M. Wt: 382.4 g/mol
InChI Key: GERHNIFCNHIUDG-UHFFFAOYSA-N
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Description

3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is a complex organic compound that features both isoindoline and coumarin moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the isoindoline and coumarin intermediates, followed by their coupling through amide bond formation.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the coumarin moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline ring.

    Substitution: Substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been studied for their potential antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

In medicinal chemistry, such compounds might be investigated for their potential as drug candidates due to their ability to interact with various biological targets.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-oxo-2H-chromen-7-yl)propanamide
  • 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Uniqueness

The uniqueness of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide

InChI

InChI=1S/C21H22N2O5/c1-12-10-19(25)28-17-11-13(6-7-14(12)17)22-18(24)8-9-23-20(26)15-4-2-3-5-16(15)21(23)27/h6-7,10-11,15-16H,2-5,8-9H2,1H3,(H,22,24)

InChI Key

GERHNIFCNHIUDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCN3C(=O)C4CCCCC4C3=O

Origin of Product

United States

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